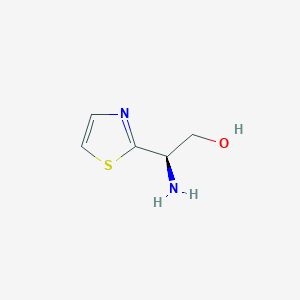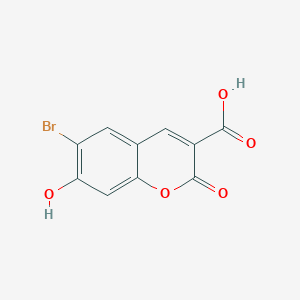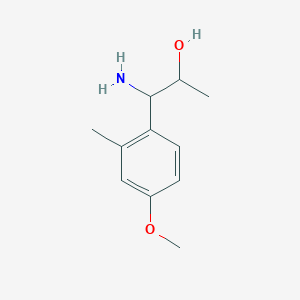
((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate: is a complex organic compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrofuran ring.
Introduction of Fluorine Atoms: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetylation and Benzoate Formation: The hydroxyl groups are acetylated using acetic anhydride, and the benzoate ester is formed through esterification with benzoic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Potential use in catalytic asymmetric synthesis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
- ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-yl)methyl benzoate
- (2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran
Uniqueness:
- Stereochemistry: The specific (2R,4S) configuration provides unique interactions with biological targets.
- Functional Groups: The presence of both acetoxy and difluoro groups enhances its reactivity and potential applications.
This compound’s unique combination of stereochemistry and functional groups makes it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C14H14F2O6 |
|---|---|
Molekulargewicht |
316.25 g/mol |
IUPAC-Name |
[(2R,4S)-5-acetyloxy-3,3-difluoro-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C14H14F2O6/c1-8(17)21-13-11(18)14(15,16)10(22-13)7-20-12(19)9-5-3-2-4-6-9/h2-6,10-11,13,18H,7H2,1H3/t10-,11+,13?/m1/s1 |
InChI-Schlüssel |
XOKHQRLWGDARKH-ILWADHIDSA-N |
Isomerische SMILES |
CC(=O)OC1[C@@H](C([C@H](O1)COC(=O)C2=CC=CC=C2)(F)F)O |
Kanonische SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)



![(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
![2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)
![7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)



![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)
